molecular formula C₁₁H₁₃N₅O₂ B1146969 Carbovir CAS No. 118353-05-2

Carbovir

Cat. No. B1146969
M. Wt: 247.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Carbovir and its analogs have been synthesized through various innovative methods. A notable approach involves the formal enantioselective synthesis from D-(-)-ribose, employing a rhodium(I)-catalyzed tandem hydrosilylation-intramolecular aldol strategy (Freiria, Whitehead, & Motherwell, 2005). Another method includes the synthesis of novel 2’-methyl carbovir analogues, demonstrating the versatility of carbovir's chemical framework in generating potent antiviral agents (Hong, 2007).

Molecular Structure Analysis

The molecular structure of Carbovir is crucial for its antiviral activity. Studies on Carbovir analogs, such as the efficient synthesis of (±)-homocarbovir, offer insights into the molecular framework contributing to its biological efficacy (Rhee, Yoon, & Jung, 2000). The synthesis and conformational analysis of locked analogues of Carbovir built on a bicyclo[3.1.0]-hex-2-enyl template further elucidate the importance of molecular conformation in its activity (Choi et al., 2003).

Chemical Reactions and Properties

Carbovir's chemical properties are pivotal in its synthesis and biological activity. The stereoselective synthesis of novel 6'(alpha)-methyl-branched Carbovir analogues illustrates the chemical reactions involved in modifying the carbovir structure for enhanced antiviral activity (Kim & Hong, 2005). Additionally, the regioselective synthesis of 3-deazacarbovir and its adenosine analogues showcases the chemical versatility and potential for creating derivatives with different biological properties (Jha et al., 2009).

Scientific Research Applications

  • Antiviral Properties

    Carbovir is primarily recognized for its potent antiretroviral properties. Studies have found that it is a selective inhibitor of HIV-1 reverse transcriptase, making it a candidate for AIDS treatment. It exhibits its antiviral activity through its (-) enantiomer (Vince et al., 1990).

  • Comparative Effectiveness

    Research comparing Carbovir with other antiretroviral agents like AZT has shown that Carbovir triphosphate is a highly selective inhibitor of reverse transcriptases with minimal effect on cellular enzymes. This indicates its potential as a more selective antiretroviral agent (White et al., 1989).

  • Mechanism of Action

    Carbovir's mechanism of action involves inhibition of HIV-1 reverse transcriptase, both with RNA and DNA templates. Its effectiveness is comparable to other nucleotide analogs like AZT-TP and ddGTP, but with less impact on human DNA polymerases (Parker et al., 1991).

  • Selectivity and Potency

    Another study highlighted Carbovir's high selectivity and potency as an anti-HIV agent, underscoring its potential as an antiretroviral agent in AIDS treatment (Vince et al., 1988).

  • Stability and Metabolic Properties

    Carbovir has been found to be stable to phosphorolytic cleavage by human purine nucleoside phosphorylase, indicating that its metabolism would likely not involve depurination and salvage reactions, which is advantageous for an antiviral agent (Marr & Penn, 1992).

  • Pharmacokinetics

    The pharmacokinetics and bioavailability of Carbovir have been studied in rats, providing insights into its distribution, elimination, and potential oral bioavailability, which is crucial for its application as a drug (Yeom et al., 1989).

  • Toxicity Profile

    Research comparing the toxicity of Carbovir to AZT on human bone marrow hematopoietic progenitor cells found that Carbovir exhibited significantly less toxicity, suggesting it might have a more favorable safety profile in HIV therapy (Kurtzberg & Carter, 1990).

  • DNA Chain Termination Activity

    Carbovir's role in terminating DNA chain elongation as part of its inhibition of HIV-1 reverse transcriptase further confirms its mechanism of action as an antiviral agent (Orr et al., 1992).

  • Pronucleotide Technology Application

    Advances in pronucleotide technology applied to Carbovir have demonstrated a significant enhancement in antiviral potency, which could lead to more effective treatments (Mcguigan et al., 2005).

  • Lack of Mitochondrial Toxicity

    Unlike other anti-HIV nucleoside analogs, Carbovir does not inhibit mitochondrial DNA synthesis, indicating it may not result in some of the toxicities associated with these drugs (Parker et al., 1997).

Safety And Hazards

When handling Carbovir, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-amino-9-[4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSYCIGJYCVRRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869614
Record name (+-)-Carbovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbovir

CAS RN

118353-05-2
Record name (+-)-Carbovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3,080
Citations
AS Ray, Z Yang, J Shi, A Hobbs, RF Schinazi… - Biochemistry, 2002 - ACS Publications
Abacavir (1592U89, or Ziagen) is a powerful and selective inhibitor of HIV-1 viral replication that has been approved by the FDA for treatment of acquired immunodeficiency syndrome. …
Number of citations: 65 pubs.acs.org
CT Evans, SM Roberts, KA Shoberu… - Journal of the Chemical …, 1992 - pubs.rsc.org
… While this work was in progress it was shown that the laevorotatory enantiomer of carbovir … of action of carbovir is through inhibition of HIVreverse transcriptase and, indeed, carbovir 5'-…
Number of citations: 103 pubs.rsc.org
WB Parker, SC Shaddix, BJ Bowdon… - Antimicrobial agents …, 1993 - Am Soc Microbiol
Carbovir (CBV) [the (--)-enantiomer of the carbocyclic analog of 2',3'-dideoxy-2',3'-didehydroguanosine] is a potent inhibitor of human immunodeficiency virus type 1 (HIV) replication in …
Number of citations: 69 journals.asm.org
J Balzarini, F Haller-Meier… - Antiviral Chemistry …, 2001 - journals.sagepub.com
The cyclosaligenyl (cycloSal) derivatives of the monophosphates of three acyclic or carbocyclic guanosine analogues, for example, acyclovir (ACV), carbovir (CBV) and abacavir (ABC), …
Number of citations: 57 journals.sagepub.com
JAV Coates, HJ Inggall, BA Pearson, CR Penn… - Antiviral research, 1991 - Elsevier
In this paper we describe the in vitro antiviral activity of the (—) enantiomer of carbocyclic 2′,3′-deoxydidehydroguanosine, (—) carbovir, a nucleoside analogue that has selective …
Number of citations: 65 www.sciencedirect.com
R Vince, M Hua, J Brownell, S Daluge, F Lee… - Biochemical and …, 1988 - Elsevier
Carbocyclic 2′,3′-didehydro-2′,3′-dideoxyguanosine (Carbovir: NSC 614846), a novel nucleoside analog, emerged as a potent and selective anti-HIV agent from a large …
Number of citations: 299 www.sciencedirect.com
NAT Nguyen, S Ghosh, LA Gatlin, DJW Grant - Journal of pharmaceutical …, 1994 - Elsevier
… the mass of carbovir dissolved was calculated from the concentration of carbovir at that time. … solubility and relatively low aqueous dissolution rate of carbovir, the heats of solution of the …
Number of citations: 22 www.sciencedirect.com
JH Hong, CH Oh, JH Cho - Tetrahedron, 2003 - Elsevier
… In this study novel 6′(α)-hydroxy carbovir analogues were synthesized based on the interesting findings from the 6′-modified carbovir analogues as part of our ongoing drug …
Number of citations: 35 www.sciencedirect.com
T Hawkins, W Veikley, RLS Claire III… - JAIDS Journal of …, 2005 - journals.lww.com
Objective: To evaluate the potential for a pharmacologic mechanism to explain suboptimal virologic responses observed in a triple-nucleoside only regimen containing tenofovir …
Number of citations: 232 journals.lww.com
S Huang, RP Remmel, CL Zimmerman - Pharmaceutical research, 1991 - Springer
… carbovir, the biologically active enantiomer, four male Sprague–Dawley rats received 18 mg/kg of (–)-carbovir … randomly assigned to receive (–)-carbovir in a three-way crossover design …
Number of citations: 28 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.